molecular formula C21H25NO4 B4937493 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

カタログ番号 B4937493
分子量: 355.4 g/mol
InChIキー: LIYPMTXARPFBDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.

作用機序

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is expressed in sensory neurons. By blocking the activity of the AT2R, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is able to reduce the excitability of sensory neurons, which in turn reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, decreasing the activity of voltage-gated sodium channels, and reducing the activity of transient receptor potential (TRP) channels.

実験室実験の利点と制限

One of the main advantages of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid for lab experiments is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to be effective in a wide range of preclinical models of neuropathic pain, which suggests that it may have broad therapeutic potential.
One limitation of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid for lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the synthesis of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is relatively complex, which may limit its availability for research purposes.

将来の方向性

There are several potential future directions for research on 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid. One area of interest is the potential use of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid in combination with other pain medications, which may enhance its effectiveness and reduce the risk of side effects. Another potential direction is the development of new formulations of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid that may increase its bioavailability and reduce the need for frequent dosing.
Conclusion:
4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is a promising small molecule drug that has been developed as a potential treatment for chronic pain. Its highly selective antagonist activity at the AT2R has been shown to effectively reduce pain behaviors in preclinical models of neuropathic pain. Further research is needed to determine its safety and efficacy in humans and to explore potential future directions for its use in pain management.

合成法

The synthesis of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid involves several steps, including the reaction of 4-ethoxyaniline with 4-methylbenzyl bromide to form the intermediate 4-ethoxy-N-(4-methylbenzyl)aniline. This intermediate is then reacted with 2-methyl-3-oxobutanoic acid to form the final product, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid.

科学的研究の応用

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and nerve injury-induced neuropathy. In these studies, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to effectively reduce pain behaviors without causing significant side effects.

特性

IUPAC Name

4-(4-ethoxyanilino)-2-methyl-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-26-18-11-9-17(10-12-18)22-20(23)19(15(3)21(24)25)13-16-7-5-14(2)6-8-16/h5-12,15,19H,4,13H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPMTXARPFBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethoxyphenyl)carbamoyl]-2-methyl-4-(4-methylphenyl)butanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。